n-Heptyl isocyanate is an organic compound with the chemical formula C8H15NO. It is a colorless liquid at room temperature Source: National Institute of Standards and Technology (NIST) WebBook: .
Isocyanates are a class of organic compounds with the general formula R-N=C=O, where R is an organic group. They are known for their reactivity and their ability to form strong bonds with other molecules. This property makes them valuable in many scientific research applications, including:
N-Heptyl isocyanate is a chemical compound with the molecular formula C₈H₁₅NO. It belongs to the class of isocyanates, characterized by the presence of the isocyanate functional group (-N=C=O). This compound is a colorless to pale yellow liquid with a pungent odor, and it is known for its reactivity, particularly with nucleophiles such as alcohols and amines, leading to the formation of urethanes and ureas, respectively .
n-Heptyl isocyanate is considered a hazardous compound due to the following properties:
The synthesis of n-heptyl isocyanate can be achieved through several methods:
N-Heptyl isocyanate has various applications across different fields:
Research indicates that n-heptyl isocyanate interacts significantly with biological systems. Studies have shown that exposure can lead to respiratory issues and skin sensitization. Additionally, its reactivity with proteins can form adducts that may contribute to allergic responses. Understanding these interactions helps in assessing safety protocols for handling this compound .
Several compounds share structural similarities with n-heptyl isocyanate. Below are some comparable compounds along with their unique characteristics:
| Compound Name | Molecular Formula | Unique Characteristics |
|---|---|---|
| Hexyl Isocyanate | C₇H₁₃NO | One carbon shorter than n-heptyl; used similarly in polyurethane production. |
| Octyl Isocyanate | C₉H₁₇NO | One carbon longer; exhibits similar reactivity but may have different physical properties. |
| Phenyl Isocyanate | C₆H₅NCO | Aromatic structure; used primarily in polymer chemistry but has distinct reactivity due to aromaticity. |
| Butyl Isocyanate | C₄H₉NO | Shorter chain; often used in coatings and adhesives; less volatile than n-heptyl isocyanate. |
N-Heptyl isocyanate's unique combination of chain length and reactivity positions it as a versatile compound within synthetic organic chemistry, particularly for applications requiring specific molecular architectures .
n-Heptyl isocyanate features a heptyl chain (CH₂CH₂CH₂CH₂CH₂CH₂CH₃) bonded to an isocyanate functional group (-N=C=O). Its IUPAC name is 1-isocyanatoheptane, derived from the systematic naming of the heptyl alkyl group and the terminal isocyanate substituent. The molecule exhibits a linear arrangement of the isocyanate group, with the alkyl chain extending in a straight configuration.
Key Features:
The compound is identified by several standardized codes and names:
| Identifier | Value/Description |
|---|---|
| CAS Registry Number | 4747-81-3 |
| EC Number | 625-979-7 |
| SMILES | CCCCCCCN=C=O |
| InChIKey | RFXBSYPBSRSQDU-UHFFFAOYSA-N |
| Synonyms | Heptyl isocyanate, 1-heptylisocyanate |
These identifiers are consistent across databases such as PubChem, ChemicalBook, and the NIST WebBook.
The molecular structure is characterized by:
Structural Formula:
$$ \text{CH}3(\text{CH}2)5\text{CH}2\text{N=C=O} $$
| Property | n-Heptyl Isocyanate | Methyl Isocyanate | Phenyl Isocyanate |
|---|---|---|---|
| Molecular Formula | C₈H₁₅NO | C₂H₃NO | C₇H₅NO |
| CAS Number | 4747-81-3 | 624-83-9 | 103-72-0 |
| Functional Group | Aliphatic isocyanate | Aliphatic isocyanate | Aromatic isocyanate |
| Key Reactivity | Steric hindrance | High reactivity | Electron-withdrawing effects |
| Applications | Polymer precursors | Pesticide synthesis | Polyurethane coatings |
Data compiled from PubChem, NIST, and literature reviews.
n-Heptyl isocyanate, with the molecular formula C₈H₁₅NO and Chemical Abstracts Service registry number 4747-81-3, exists as a clear liquid under standard ambient conditions [1] [2]. The compound exhibits characteristic organoleptic properties that are consistent with the broader class of aliphatic isocyanates. The physical appearance is described as a colorless to light yellow to light orange clear liquid, indicating potential for slight coloration depending on purity and storage conditions [1] [3] [4].
The compound maintains its liquid state at room temperature, with storage typically requiring refrigerated conditions between 0-10°C to maintain stability [4]. The physical form demonstrates the typical characteristics of linear aliphatic isocyanates, where the seven-carbon alkyl chain provides sufficient molecular weight to maintain liquid state while retaining the reactive isocyanate functional group (-N=C=O) [2] [5].
The boiling point of n-heptyl isocyanate has been experimentally determined through multiple methodologies. Under standard atmospheric pressure conditions, the normal boiling point is reported as 184°C [4]. However, under reduced pressure conditions of 15 mmHg, the boiling point decreases significantly to 75°C, demonstrating the compound's volatility characteristics [1] [2] [3]. The predicted normal boiling point temperature using the Joback method calculations yields 449.11 K (175.96°C), which correlates well with experimental observations [6] [7].
| Property | Value | Conditions | Source |
|---|---|---|---|
| Boiling Point | 184°C | 1 atm | [4] |
| Boiling Point | 75°C | 15 mmHg | [1] [2] [3] |
| Predicted Boiling Point | 449.11 K (175.96°C) | Calculated | [6] [7] |
The melting point data for n-heptyl isocyanate indicates behavior typical of aliphatic isocyanates with moderate chain lengths. While specific melting point values are not extensively documented in the literature, the compound remains liquid at standard temperatures, suggesting a melting point well below ambient conditions [8]. This behavior aligns with the general trend observed in linear alkyl isocyanates, where increasing chain length generally corresponds to higher boiling points but maintains relatively low melting points [9].
The thermodynamic properties of n-heptyl isocyanate include critical enthalpy values that characterize its energy state and phase transition behaviors. The standard enthalpy of formation in the gas phase has been calculated using the Joback method as -213.86 kJ/mol [6] [7]. This negative value indicates that the formation of n-heptyl isocyanate from its constituent elements releases energy, reflecting the compound's thermodynamic stability.
The enthalpy of vaporization represents the energy required for the liquid-to-gas phase transition. Experimental data from the National Institute of Standards and Technology provides an enthalpy of vaporization of 47.5 kJ/mol at 341 K (68°C) [10]. The Joback method calculation yields a slightly lower value of 42.93 kJ/mol under standard conditions [6] [7]. The temperature-dependent enthalpy of vaporization at 393.50 K (120.35°C) is reported as 47.50 kJ/mol [6] [7].
| Thermodynamic Property | Value | Temperature | Method/Source |
|---|---|---|---|
| Enthalpy of Formation (gas) | -213.86 kJ/mol | Standard conditions | Joback calculation [6] [7] |
| Enthalpy of Vaporization | 47.5 kJ/mol | 341 K | Experimental [10] |
| Enthalpy of Vaporization | 42.93 kJ/mol | Standard conditions | Joback calculation [6] [7] |
| Enthalpy of Vaporization | 47.50 kJ/mol | 393.50 K | NIST data [6] [7] |
The density of n-heptyl isocyanate has been consistently measured across multiple sources, providing reliable physical property data. At 25°C, the density is reported as 0.876 g/mL [1] [2] [3], while at 20°C, the specific gravity is documented as 0.88 [4]. These values are characteristic of aliphatic organic compounds with moderate molecular weights and demonstrate the compound's lower density compared to water.
The infrared spectrum of n-heptyl isocyanate displays the characteristic vibrational modes associated with the isocyanate functional group [1] [2]. The most prominent feature is the asymmetric nitrogen-carbon-oxygen stretching vibration, which appears as a very strong absorption at 2270 wavenumbers per centimeter [1]. This frequency is consistent with the typical range observed for aliphatic isocyanates, falling within the 2280-2250 wavenumbers per centimeter region that is diagnostic of the isocyanate functional group [2] [3].
The symmetric nitrogen-carbon-oxygen stretching mode manifests as a weaker absorption at approximately 1200 wavenumbers per centimeter, exhibiting significantly reduced intensity compared to the asymmetric counterpart [4]. This intensity pattern reflects the selection rules governing infrared activity, where the asymmetric stretch produces a larger change in dipole moment during the vibrational motion [5].
The nitrogen-carbon-oxygen bending vibration occurs at 620 wavenumbers per centimeter, appearing as a medium-intensity band [6]. This deformation mode provides additional confirmation of the isocyanate functional group presence and is particularly useful for distinguishing isocyanates from other nitrogen-containing functional groups such as nitriles or amides [7].
The heptyl chain contributes characteristic absorption patterns throughout the infrared spectrum [8] [5]. The carbon-hydrogen stretching region exhibits multiple bands corresponding to different types of carbon-hydrogen bonds within the alkyl chain. The terminal methyl group produces asymmetric and symmetric stretching vibrations at 2960 and 2870 wavenumbers per centimeter, respectively [5]. The methylene groups throughout the chain contribute to a strong absorption at 2925 wavenumbers per centimeter, characteristic of methylene asymmetric stretching [5].
The carbon-hydrogen deformation region displays several important bands. The methyl deformation appears at 1465 wavenumbers per centimeter as a medium-intensity absorption, while methylene scissoring vibrations occur at 1375 wavenumbers per centimeter [5]. These bands provide structural information about the aliphatic chain length and branching pattern.
Lower frequency vibrations include methylene rocking modes at 720 wavenumbers per centimeter and wagging vibrations at 1350 wavenumbers per centimeter [9]. The carbon-carbon stretching vibrations appear as weak absorptions around 1100 wavenumbers per centimeter, while skeletal torsional modes occur below 400 wavenumbers per centimeter [5].
Mass spectrometric analysis of n-heptyl isocyanate reveals characteristic fragmentation pathways that provide structural confirmation and molecular weight determination [10] [11]. The molecular ion peak appears at mass-to-charge ratio 141, corresponding to the intact molecule with a molecular formula of carbon eight hydrogen fifteen nitrogen oxygen [11].
The base peak in the mass spectrum occurs at mass-to-charge ratio 99, representing a loss of 42 mass units from the molecular ion [10]. This fragmentation corresponds to the elimination of ketene (carbon hydrogen two equals carbon equals oxygen) through alpha cleavage at the isocyanate group, a characteristic fragmentation pattern for alkyl isocyanates [10]. This process involves the formation of a six-membered ring intermediate that stabilizes the resulting fragment ion [10].
Additional significant fragment ions include mass-to-charge ratio 85 (loss of 56 mass units), mass-to-charge ratio 70 (loss of 71 mass units), and a series of alkyl cation fragments at mass-to-charge ratios 57, 43, 29, and 15 [11] [12]. These fragments result from successive losses of methylene groups and represent the stepwise degradation of the heptyl chain [12].
The fragmentation pattern follows typical alkane behavior with clusters of peaks separated by 14 mass units, corresponding to successive losses of methylene groups [12]. The relative intensities of these fragments decrease exponentially from the carbon four fragment, consistent with the stability trends observed in long-chain alkanes [12].
The proton nuclear magnetic resonance spectrum of n-heptyl isocyanate provides detailed information about the hydrogen environments within the molecule [11]. The spectrum displays four distinct regions corresponding to different types of protons in the heptyl chain.
The most downfield signal appears at 3.28 parts per million as a triplet with an integration of 2 hydrogen atoms [11]. This signal corresponds to the methylene group directly bonded to the nitrogen atom of the isocyanate group. The downfield chemical shift reflects the deshielding effect of the electronegative nitrogen atom and the electron-withdrawing nature of the isocyanate group [11].
The adjacent methylene group produces a quintet at 1.61 parts per million with coupling constant 6.8 hertz, integrating for 2 hydrogen atoms [11]. This multiplicity arises from coupling with both the nitrogen-bonded methylene group and the next methylene group in the chain [13].
The internal methylene groups of the heptyl chain appear as a complex multiplet centered at 1.30 parts per million, integrating for 8 hydrogen atoms [11]. This signal represents the overlapping resonances of four equivalent methylene groups that exhibit similar chemical environments [14].
The terminal methyl group resonates at 0.89 parts per million as a triplet with coupling constant 6.9 hertz, integrating for 3 hydrogen atoms [11]. This upfield position is typical for aliphatic methyl groups, and the triplet multiplicity results from coupling with the adjacent methylene group [14].
Carbon thirteen nuclear magnetic resonance spectroscopy provides direct information about the carbon framework of n-heptyl isocyanate [11] [15]. The spectrum exhibits eight distinct carbon signals corresponding to the eight carbon atoms in the molecule.
The isocyanate carbon appears at 123.5 parts per million as a weak signal due to the low natural abundance of carbon thirteen and the quaternary nature of this carbon [16] [17]. This chemical shift is characteristic of isocyanate carbons, which typically resonate in the 110-130 parts per million region [16].
The nitrogen-bonded carbon resonates at 43.2 parts per million as a medium-intensity signal [11]. This downfield shift relative to typical alkyl carbons reflects the deshielding effect of the electronegative nitrogen atom [15].
The remaining carbons of the heptyl chain appear at characteristic aliphatic chemical shifts [14]. The second carbon resonates at 31.8 parts per million, while the internal methylene carbons appear at 29.2 and 28.9 parts per million [11]. The penultimate carbon occurs at 26.4 parts per million, the seventh carbon at 22.7 parts per million, and the terminal methyl carbon at 14.1 parts per million [11].
The relative intensities of these signals follow the expected pattern for carbon thirteen nuclear magnetic resonance, with methyl and methylene carbons showing stronger signals than the quaternary isocyanate carbon [18].
Ultraviolet-visible spectroscopy of aromatic isocyanates has been reported, showing characteristic absorption bands in the 250-300 nanometer region [19]. However, aliphatic isocyanates like n-heptyl isocyanate typically exhibit limited absorption in the ultraviolet-visible region due to the absence of extended conjugation systems [20].
Raman spectroscopy provides complementary vibrational information to infrared spectroscopy [21] [4]. The symmetric nitrogen-carbon-oxygen stretching mode, which is weak in infrared, appears as an intense band in Raman spectra [4]. The isocyanate group typically shows strong Raman activity around 2100-2300 wavenumbers per centimeter [22].
Fluorescence spectroscopy has found application in the detection and quantification of isocyanates through derivatization reactions [23] [24]. Fluorescent probes can react with isocyanate groups to form stable adducts that exhibit characteristic emission properties, enabling sensitive detection at parts-per-trillion levels [24].
Density functional theory calculations using the B3LYP/6-311G* level of theory provide accurate predictions of spectroscopic properties for n-heptyl isocyanate [25] [26]. The calculated asymmetric nitrogen-carbon-oxygen stretching frequency of 2298 wavenumbers per centimeter shows excellent agreement with experimental values when scaled by a factor of 0.988 [26].
Computational analysis reveals that the molecule adopts an extended conformation in the gas phase, with the heptyl chain in an all-trans configuration [27]. The isocyanate group maintains a linear geometry with bond angles close to 180 degrees, consistent with the sp hybridization of the central carbon [28].
The calculated dipole moment of 3.42 Debye reflects the polar nature of the isocyanate group and provides insight into intermolecular interactions [25]. The highest occupied molecular orbital energy of -9.15 electron volts and lowest unoccupied molecular orbital energy of 0.85 electron volts indicate a HOMO-LUMO gap of 10.00 electron volts, consistent with the compound's chemical stability [25].
Vibrational frequency calculations predict all fundamental modes with good accuracy when appropriate scaling factors are applied [26]. The symmetric nitrogen-carbon-oxygen stretch is calculated at 1195 wavenumbers per centimeter, while the nitrogen-carbon-oxygen bending mode appears at 628 wavenumbers per centimeter [26].
Corrosive;Irritant